molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No.: B1334430
CAS No.: 73896-36-3
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative, characterized by the presence of amino, methoxy, and nitro groups on the pyridine ring.

Mechanism of Action

Target of Action

It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .

Mode of Action

The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .

Biochemical Pathways

The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .

Pharmacokinetics

The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.

Result of Action

The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.

Preparation Methods

The synthesis of 2-Amino-6-methoxy-3-nitropyridine typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol . The reaction conditions include stirring the mixture at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Amino-6-methoxy-3-nitropyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of amino, methoxy, and nitro groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

IUPAC Name

6-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJILYVRVOTMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397331
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73896-36-3
Record name 6-Methoxy-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73896-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMSO (2 ml), and a resulting solution was added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was stirred at 25 ° C. for 9 hours and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjection to silica gel thin layer chromatography [eluent: ethyl acetate/hexane=1/1] to obtain 147 mg of 2-amino-6-methoxy-3-nitropyridine (yield: 87%).
Quantity
154 mg
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Reaction Step One
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71 mg
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2 mL
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336 mg
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reactant
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136 mg
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catalyst
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50 mL
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reactant
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3 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution/suspension of 2-chloro-6-(methyloxy)-3-nitropyridine (65.7 g, 348 mmol) in 2M ammonia in MeOH (500 ml, 1000 mmol) and aqueous ammonia (500 ml, 348 mmol) was stirred at 65° C. for 18 h. The reaction was cooled down and the solid filtered off and washed with water (2×100 ml). The solid was dried in the vacuum oven at 40° C. overnight to afford the product as a bright yellow solid (52.14 g, 84% purity by NMR, 74%).
Quantity
65.7 g
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reactant
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Quantity
500 mL
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0 (± 1) mol
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500 mL
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Yield
84%

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (25.3 g, 0.134 mol) and a concentrated aqueous ammonia solution (70 ml) in N,N-dimethylformamide (200 ml) was stirred at 70° C. for 4 hours and 15 minutes. The reaction mixture was cooled to room temperature and then diluted with water. The resulted precipitate was collected by filtration to yield the title compound (16.8 g, 99.2 mmol, 74.0%) as a yellow solid.
Quantity
25.3 g
Type
reactant
Reaction Step One
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70 mL
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reactant
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200 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

2,6-Dichloro-3-nitropyridine, 25.0 gm (0.129 mole) was dissolved in methanol (50.0 ml) at room temperature. To the solution thus obtained, 25.0% aqueous ammonia solution 12.2 ml (0.179 mole) was charged at room temperature. The resulting mixture was heated to 35°–40° C. for 2.0 hrs. The reaction was monitored by TLC. After the completion of the reaction, the mixture was cooled to 20° C. The solid obtained was washed, filtered with methanol and dried to yield 12.50 gm of 2-amino-6-methoxy-3-nitro pyridine (56.45%) with the HPLC purity of 99.3%: Melting point 192°–195° C.; 1HNMR: (DMSO D6) δ6.75–6.77 ppm (d, 1H), δ8.38–8.40 (d, 1H).
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0 (± 1) mol
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50 mL
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12.2 mL
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?

A: The research highlights an efficient one-pot synthesis method for this compound starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []

Q2: What spectroscopic techniques were employed to characterize the synthesized this compound?

A: The synthesized this compound was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.

Q3: Are there any computational studies investigating this compound?

A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of this compound. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.

Q4: What are the potential applications of this compound based on its chemical structure?

A: While the provided research focuses on the synthesis and characterization of this compound, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.

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